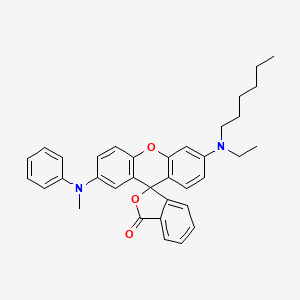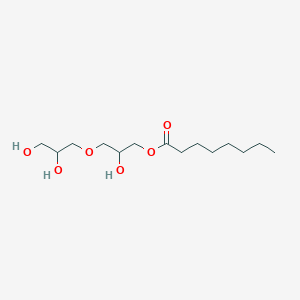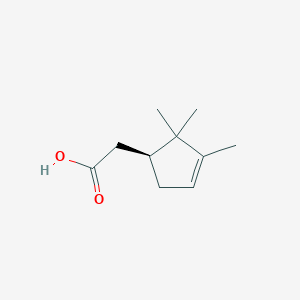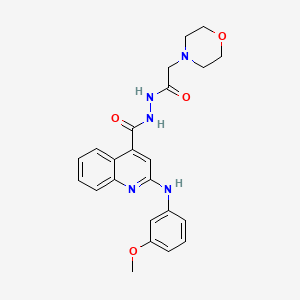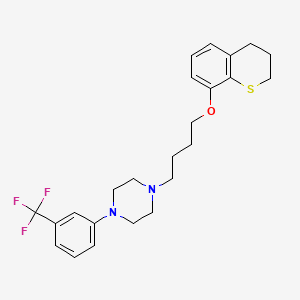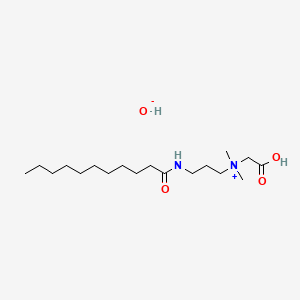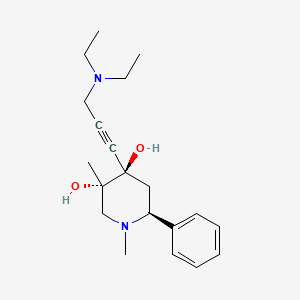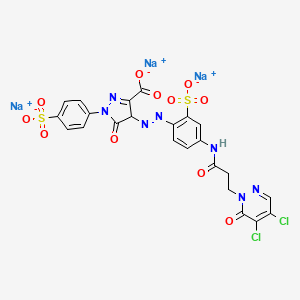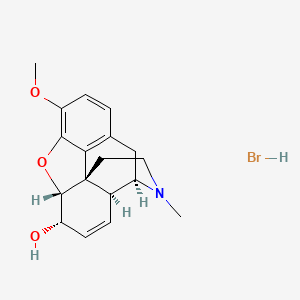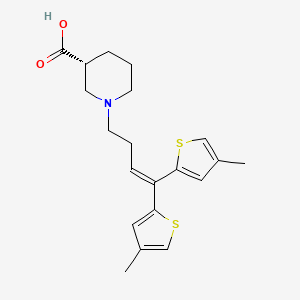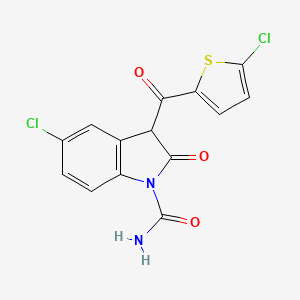
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is a complex organic compound with the molecular formula C14H8Cl2N2O3S This compound is characterized by its unique structure, which includes a thienyl group and an indole moiety, both of which are functionalized with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 5-chloro-2-thiophenecarboxylic acid with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chlorochrysene: Another chlorinated aromatic compound with potential biological activity.
5-Chloro-2-methyl-4-isothiazolin-3-one: A chlorinated isothiazolinone with antimicrobial properties.
Uniqueness
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is unique due to its combination of a thienyl group and an indole moiety, both functionalized with chlorine atoms. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
135079-64-0 |
|---|---|
Molecular Formula |
C14H8Cl2N2O3S |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-chloro-3-(5-chlorothiophene-2-carbonyl)-2-oxo-3H-indole-1-carboxamide |
InChI |
InChI=1S/C14H8Cl2N2O3S/c15-6-1-2-8-7(5-6)11(13(20)18(8)14(17)21)12(19)9-3-4-10(16)22-9/h1-5,11H,(H2,17,21) |
InChI Key |
BDQMDGBJVWMIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2C(=O)N)C(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


